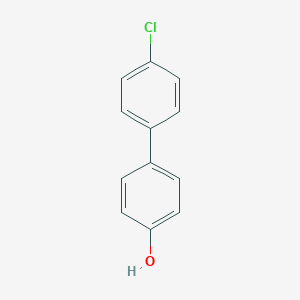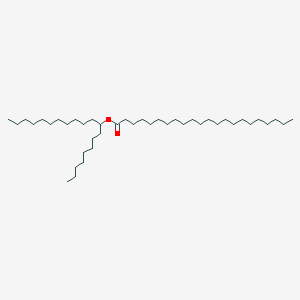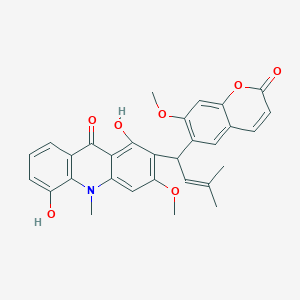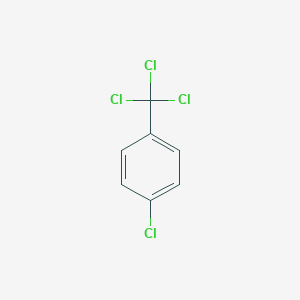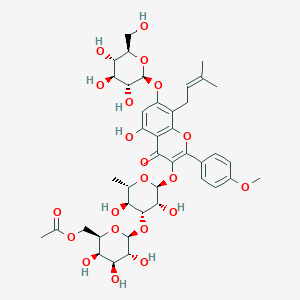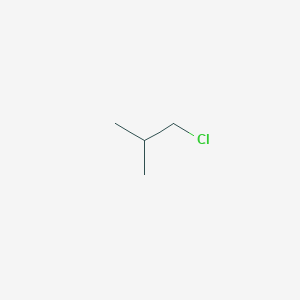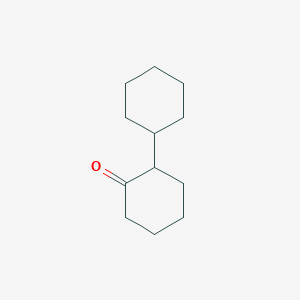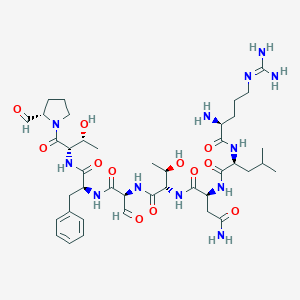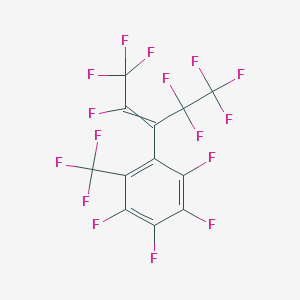
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene, also known as TFPB, is a fluorinated compound that has gained attention in scientific research due to its unique properties. TFPB has been synthesized through various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene is not fully understood, but studies have suggested that it may interact with specific biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking.
Effets Biochimiques Et Physiologiques
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of specific enzymes and the ability to modulate the activity of specific receptors. 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has limitations in terms of its solubility and potential toxicity.
Orientations Futures
There are several future directions for the study of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene. One potential direction is the synthesis of new materials using 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene as a building block. Another direction is the study of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene as a potential drug candidate for the treatment of specific diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene and its potential applications in different fields.
In conclusion, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene is a fluorinated compound that has gained attention in scientific research due to its unique properties. 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been synthesized through various methods and has been studied for its potential applications in different fields. Further studies are needed to fully understand the mechanism of action of 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene and its potential applications in different fields.
Méthodes De Synthèse
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene can be synthesized through several methods, including the reaction of 1,2,3,4-tetrafluorobenzene with 1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-ol in the presence of a catalyst. Another method involves the reaction of 1,2,3,4-tetrafluorobenzene with trifluoromethyl iodide and 1,1,1,2,4,4,5,5,5-nonafluoropent-2-ene in the presence of a base.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been studied for its potential applications in various scientific fields. In the field of material science, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been used as a building block for the synthesis of new materials with unique properties. In the field of medicinal chemistry, 1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets.
Propriétés
Numéro CAS |
129246-68-0 |
|---|---|
Nom du produit |
1,2,3,4-Tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene |
Formule moléculaire |
C12F16 |
Poids moléculaire |
448.1 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-5-(1,1,1,2,4,4,5,5,5-nonafluoropent-2-en-3-yl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12F16/c13-4-1(2(10(20,21)22)5(14)7(16)6(4)15)3(8(17)11(23,24)25)9(18,19)12(26,27)28 |
Clé InChI |
OSVRCROUISFXGH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=C(C(F)(F)F)F)C(C(F)(F)F)(F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(=C(C(F)(F)F)F)C(C(F)(F)F)(F)F |
Synonymes |
1,2,3,4-Tetrafluoro-5-[(1E)-2,3,3,3-tetrafluoro-1-(1,1,2,2,2-pentafluo roethyl)-1-propenyl]-6-(trifluoromethyl)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



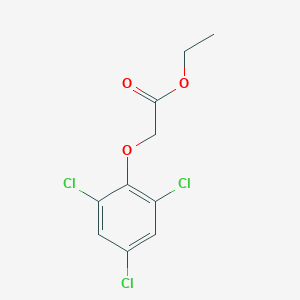
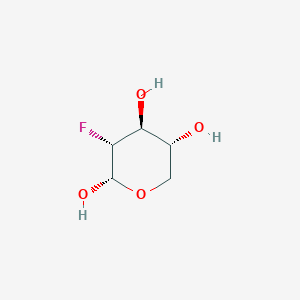
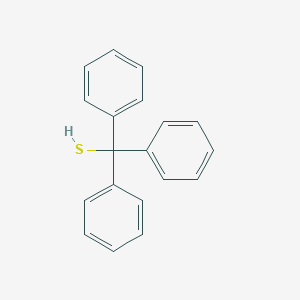
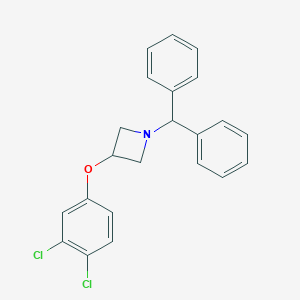
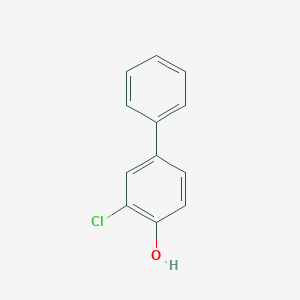
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
